(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is a complex organic compound that features a fluoropyridine moiety linked to a piperidine ring, which is further substituted with a methylpyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through halogenation reactions, where pyridine is treated with fluorinating agents under controlled conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Methylpyrazole Group: The methylpyrazole group is introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with 1-methylpyrazole under suitable conditions.
Final Coupling Reaction: The final step involves coupling the fluoropyridine moiety with the piperidine ring substituted with the methylpyrazole group, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluoropyridine moiety, potentially converting it to a dihydropyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical research.
Receptor Binding Studies: It can be used to study receptor-ligand interactions, particularly in the context of drug discovery.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Science: It can be incorporated into polymers to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. The methylpyrazole group may enhance binding affinity through additional hydrophobic interactions. These combined interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: A simpler analog with a hydroxyl group instead of the piperidine and methylpyrazole groups.
(2-Chloro-3-fluoropyridin-4-yl)methanol: Another analog with a chlorine substituent, which may exhibit different reactivity and binding properties.
(3-Amino-pyridin-4-yl)-methanol: An analog with an amino group, which can participate in different types of chemical reactions.
Uniqueness
(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is unique due to its combination of a fluoropyridine moiety, a piperidine ring, and a methylpyrazole group. This unique structure allows it to engage in a wide range of interactions and reactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-19-9-12(7-18-19)11-3-2-6-20(10-11)15(21)13-4-5-17-8-14(13)16/h4-5,7-9,11H,2-3,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAHYALBUQWDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=C(C=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.